Doxefazepam Doxefazepam Doxefazepam is a benzodiazepine.
Doxefazepam (marketed under brand name Doxans) is a benzodiazepine derivative drug developed by Schiapparelli in the 1970s. It possesses anxiolytic, anticonvulsant, sedative and skeletal muscle relaxant properties. It is used therapeutically as a hypnotic. According to Babbini and colleagues in 1975, this derivative of flurazepam was between 2 and 4 times more potent than the latter while at the same time being half as toxic in laboratory animals.
Brand Name: Vulcanchem
CAS No.: 40762-15-0
VCID: VC0007206
InChI: InChI=1S/C17H14ClFN2O3/c18-10-5-6-14-12(9-10)15(11-3-1-2-4-13(11)19)20-16(23)17(24)21(14)7-8-22/h1-6,9,16,22-23H,7-8H2
SMILES: C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F
Molecular Formula: C17H14ClFN2O3
Molecular Weight: 348.8 g/mol

Doxefazepam

CAS No.: 40762-15-0

Cat. No.: VC0007206

Molecular Formula: C17H14ClFN2O3

Molecular Weight: 348.8 g/mol

* For research use only. Not for human or veterinary use.

Doxefazepam - 40762-15-0

CAS No. 40762-15-0
Molecular Formula C17H14ClFN2O3
Molecular Weight 348.8 g/mol
IUPAC Name 7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-3H-1,4-benzodiazepin-2-one
Standard InChI InChI=1S/C17H14ClFN2O3/c18-10-5-6-14-12(9-10)15(11-3-1-2-4-13(11)19)20-16(23)17(24)21(14)7-8-22/h1-6,9,16,22-23H,7-8H2
Standard InChI Key VOJLELRQLPENHL-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F
Canonical SMILES C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Doxefazepam (C₁₇H₁₄ClFN₂O₃) features a benzodiazepine core modified with a 2-fluorophenyl group at position 5, a chlorine atom at position 7, and a 2-hydroxyethyl substituent at position 1 . Its molecular weight is 348.76 g/mol, with a percent composition of 58.55% carbon, 4.05% hydrogen, 10.16% chlorine, 5.45% fluorine, 8.03% nitrogen, and 13.76% oxygen . The compound exists as a racemic mixture due to the absence of defined stereocenters, which influences its pharmacokinetic behavior .

Table 1: Key Chemical Identifiers of Doxefazepam

PropertyValue
CAS Registry Number40762-15-0
SMILESOCCN1C2=CC=C(Cl)C=C2C(=NC(O)C1=O)C3=CC=CC=C3F
InChI KeyVOJLELRQLPENHL-UHFFFAOYSA-N
Melting PointNot reported
SolubilityLimited aqueous solubility

Pharmacological Profile

Mechanism of Action

Doxefazepam potentiates γ-aminobutyric acid (GABA) neurotransmission by binding to the GABA-A receptor at the interface of α (α1, α2, α3, α5) and γ subunits . This interaction enhances chloride ion influx, leading to neuronal hyperpolarization and subsequent CNS depression. Unlike classical benzodiazepines, its 2-hydroxyethyl group may confer altered receptor affinity, contributing to its distinct sedative-hypnotic effects .

Clinical Research Findings

Sleep Modulation Trials

A double-blind, placebo-controlled study (N=7) assessed doxefazepam’s impact on sleep architecture over 13 nights . Participants receiving 10 mg nightly showed a 40% reduction in awakenings, while 20–40 mg doses extended total sleep time by 90–120 minutes. Synchronized sleep (Stages 3–4) increased by 25% at higher doses, correlating with subjective reports of improved sleep quality .

Table 2: Dose-Dependent Effects on Sleep Architecture

ParameterPlacebo10 mg20 mg40 mg
Total Sleep Time (min)360390450480
Phase 1 (%)8.26.15.34.8
Phase 2 (%)52.458.762.964.5
Awakenings (n)9.35.64.13.8

Carcinogenicity and Long-Term Toxicity

A 104-week rodent study administered doxefazepam at 3, 10, and 30 mg/kg/day (2–60× human doses) . Key findings included:

  • Hepatocellular Adenomas: Female rats exhibited a dose-dependent increase (6% at 30 mg/kg vs. 2% controls), though malignant tumors remained unchanged .

  • Brain Gliomas: Incidence was marginally higher in treated groups (12 males, 6 females) but statistically insignificant compared to historical controls .
    No mortality or body weight changes were observed, suggesting non-carcinogenic classification under study conditions .

Regulatory and Therapeutic Considerations

Global Regulatory Status

Doxefazepam is classified under WHO ATC code N05CD12 (hypnotics/sedatives) but remains investigational in many jurisdictions . Its approval status is unclear in major markets, though it has been marketed as Doxans in some regions .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator